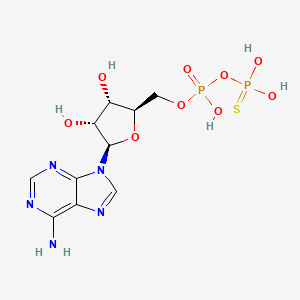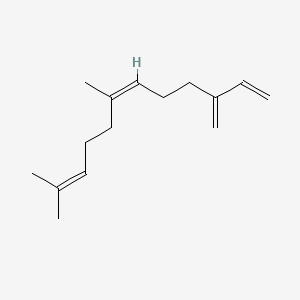
cis-beta-Farnesene
概要
説明
Cis-beta-Farnesene is a beta-farnesene1. It is a natural product found in Humulus lupulus, Perilla frutescens, and other organisms1. It is the major or sole alarm pheromone in most species of aphid2.
Synthesis Analysis
Beta-Farnesene has promising applications in agriculture, the cosmetics industry, pharmaceuticals, and bioenergy3. A Metabolic Pathway Design-Fermentation Test-Metabolomic Analysis-Target Mining experimental cycle was designed to supplement the shortcomings of rational design in the development of high-producing beta-farnesene strains3. The overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium increased the beta-farnesene titer in the shake flask to 1054.8 mg/L, a 48.5% increase from the initial strain3.
Molecular Structure Analysis
The molecular formula of cis-beta-Farnesene is C15H244. Its molecular weight is 204.35114. The IUPAC Standard InChI is InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12-4.
Chemical Reactions Analysis
The research progress, common problems, and strategies of farnesene biosynthesis are reviewed3. They are mainly described from the perspectives of the current status of farnesene biosynthesis in different host cells, optimization of the metabolic pathway for farnesene biosynthesis, and key enzymes for farnesene biosynthesis3.
Physical And Chemical Properties Analysis
The molecular weight of cis-beta-Farnesene is 204.35 g/mol2.
科学的研究の応用
Photochemistry Studies Research into the photochemistry of β-farnesene has shown its behavior under ultraviolet irradiation, both with and without photosensitizers. Courtney and McDonald (1969) discovered that α-farnesene undergoes cis-trans isomerization, while β-farnesene yields a mixture of bicyclohexanes and a substituted cyclobutene when irradiated (Courtney & McDonald, 1969).
Biological and Ecological Roles The role of (E)-β-farnesene in ecological communication is significant. Crock et al. (1997) found that this sesquiterpene is used extensively by plants and insects for communication, being part of the essential oil of peppermint and synthesized by a cloned sesquiterpene synthase from Mentha x piperita (Crock, Wildung, & Croteau, 1997).
Spectroscopic Characterization Svatoš and Attygalle (1997) have characterized vinyl-substituted, carbon-carbon double bonds, including cis and trans isomers of β-farnesene, using vapor-phase infrared spectra. This characterization aids in understanding the stereochemistry of these bonds in natural products (Svatoš & Attygalle, 1997).
Synthesis Research Research on the synthesis of different isomers of farnesene, including (Z)-β-farnesene, has been conducted by Anet (1970), providing insights into their chemical properties and behaviors (Anet, 1970).
Atmospheric Chemistry The gas-phase reaction of (E)-β-farnesene with ozone has been studied by Kourtchev et al. (2009). They found that this reaction leads to the formation of various carbonyl products, suggesting its role in atmospheric chemistry and potential environmental impacts (Kourtchev, Bejan, Sodeau, & Wenger, 2009).
Biotechnological Production Shi et al. (2021) engineered the yeast Yarrowia lipolytica for overproduction of β‐farnesene. Their study demonstrated how genetic engineering and fermentation processes can be utilized to produce sesquiterpenoids more cost-efficiently (Shi et al., 2021).
Potential in Agriculture and Pest Control The potential of β-farnesene and its derivatives in agriculture, particularly as an insecticidal agent and in controlling aphid populations, has been explored. Sun et al. (2011) synthesized analogues of (E)-β-farnesene with insecticidal activity, suggesting its application in aphid control (Sun et al., 2011).
Neuroprotective Properties Arslan et al. (2020) investigated the neuroprotective effects of farnesene sesquiterpene on an in vitro model of Alzheimer’s disease, suggesting its potential therapeutic application in neurodegenerative disorders (Arslan, Türkez, & Mardinoğlu, 2020).
Lignocellulosic Biomass Utilization Research by You et al. (2019) involved the utilization of corncobs for β-farnesene production in Escherichia coli, demonstrating the viability of using lignocellulosic biomass for sustainable chemical production (You et al., 2019).
Safety And Hazards
There is no specific information available about the safety and hazards of cis-beta-Farnesene. However, it is always recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak5.
将来の方向性
The development of industrial recombinant strains and the optimization of fermentation conditions have tremendous application value for metabolomics analysis3.
特性
IUPAC Name |
(6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNRRGGBADWTMC-QINSGFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=C)C=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CCC(=C)C=C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017764 | |
| Record name | (6Z)-beta-Farnesene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Farnesene, (6Z)- | |
CAS RN |
28973-97-9 | |
| Record name | (Z)-β-Farnesene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28973-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Farnesene, (6Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028973979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6Z)-beta-Farnesene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-FARNESENE, (6Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9BVF1UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1238164.png)
![N-naphthalen-2-yl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238165.png)
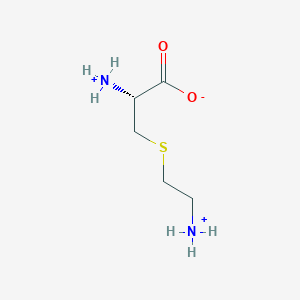
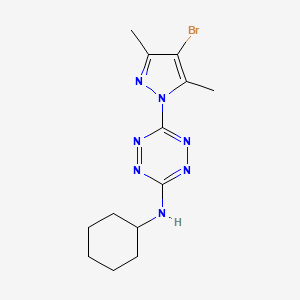
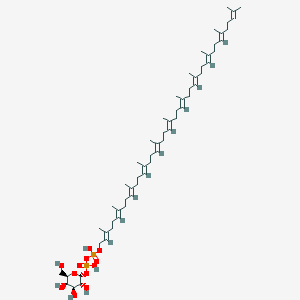
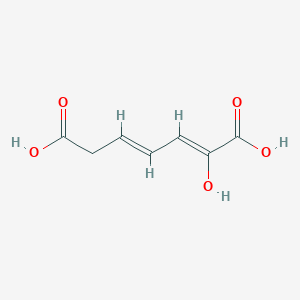
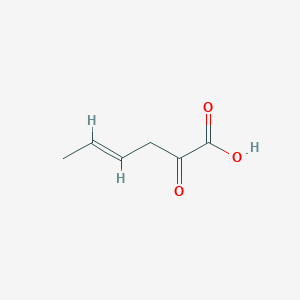
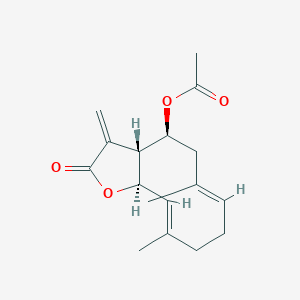
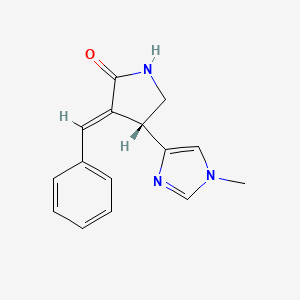
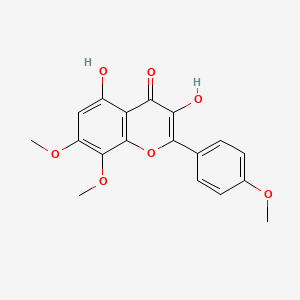
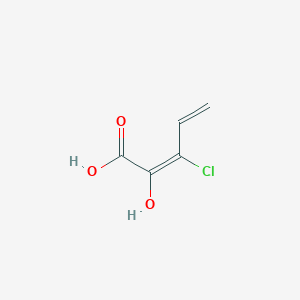
![3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine](/img/structure/B1238182.png)
